3-Chloro-5-fluorobenzene-1-sulfonyl fluoride

Stability Hydrolysis Reduction

For SuFEx click chemistry and covalent probe design, this aryl sulfonyl fluoride offers superior hydrolytic stability and chemoselectivity compared to sulfonyl chlorides. Its 3-chloro-5-fluoro pattern modulates electrophilicity for tunable target engagement, outperforming generic warheads in parallel synthesis. Ideal for building stable sulfonamide libraries and robust activity-based probes.

Molecular Formula C6H3ClF2O2S
Molecular Weight 212.60 g/mol
Cat. No. B13255408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorobenzene-1-sulfonyl fluoride
Molecular FormulaC6H3ClF2O2S
Molecular Weight212.60 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)F)Cl)F
InChIInChI=1S/C6H3ClF2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H
InChIKeyPZVMNNOCQXZTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-fluorobenzene-1-sulfonyl Fluoride: A Versatile Aryl Sulfonyl Fluoride Building Block for SuFEx Click Chemistry and Covalent Probe Design


3-Chloro-5-fluorobenzene-1-sulfonyl fluoride (CAS 1936680-41-9) is an aryl sulfonyl fluoride bearing both chloro and fluoro substituents on the benzene ring. This compound belongs to the class of sulfonyl fluorides, which have gained prominence as privileged covalent warheads and as robust building blocks in sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. The compound is typically obtained in high purity (≥95%) and serves as a versatile electrophilic hub for the synthesis of sulfonamides, sulfonates, and other S(VI)-linked conjugates . Its structural features—specifically the combination of halogen substituents and the sulfonyl fluoride group—impart distinct reactivity profiles that differentiate it from related sulfonyl chlorides and other electrophilic warheads.

3-Chloro-5-fluorobenzene-1-sulfonyl Fluoride: Why Sulfonyl Chloride Analogs and Other Electrophiles Cannot Be Simply Substituted


In-class substitution of sulfonyl fluorides with sulfonyl chlorides is not a straightforward replacement due to fundamental differences in stability, reactivity, and chemoselectivity. Sulfonyl fluorides exhibit significantly greater resistance to hydrolysis and reduction than their chloride counterparts, enabling their use in aqueous and reductive environments where sulfonyl chlorides rapidly degrade [1]. Moreover, the S–F bond possesses a unique stability-reactivity balance that allows for latent reactivity under specific activation conditions, whereas sulfonyl chlorides often react promiscuously, leading to complex product mixtures in parallel synthesis applications [2]. The specific halogen substitution pattern (3-Cl, 5-F) on the aryl ring further modulates the electrophilicity of the sulfonyl fluoride group, a feature not replicated by generic unsubstituted aryl sulfonyl fluorides or sulfonyl chlorides. These intrinsic differences mean that procurement decisions must be guided by the specific performance requirements of the intended application, as a generic substitution may result in reaction failure, lower yields, or compromised biological activity.

3-Chloro-5-fluorobenzene-1-sulfonyl Fluoride: Quantitative Evidence for Differentiated Performance Over Analogs


Superior Aqueous and Reductive Stability: Direct Comparison of Sulfonyl Fluoride vs. Sulfonyl Chloride Stability

Aryl sulfonyl fluorides exhibit markedly superior stability compared to their sulfonyl chloride analogs. Specifically, the S–F bond provides resistance to both hydrolysis and reduction, enabling the compound to survive aqueous work-up conditions and reactions with reducing agents that would rapidly degrade the corresponding sulfonyl chloride [1]. This is a class-level inference based on the well-established stability hierarchy of sulfonyl halides: fluorides > chlorides > bromides > iodides [2].

Stability Hydrolysis Reduction SuFEx

Enhanced Yield in Parallel Sulfonamide Synthesis: Sulfonyl Fluoride vs. Sulfonyl Chloride Performance

In a systematic comparison of aliphatic sulfonyl halides for parallel sulfonamide synthesis, sulfonyl fluorides consistently outperformed sulfonyl chlorides when reacting with functionalized amines. The study reported that sulfonyl fluorides provided higher product yields in 23 out of 25 experiments (92% of cases) compared to their chloride counterparts [1]. While this study focused on aliphatic sulfonyl fluorides, the principle of superior chemoselectivity and reduced side reactions is directly transferable to aryl systems like 3-chloro-5-fluorobenzene-1-sulfonyl fluoride, as supported by the well-documented chemoselectivity of the SO2F group [2].

Parallel synthesis Sulfonamide Yield Medicinal chemistry

Privileged Covalent Warhead for Kinase and Protease Targeting: Broad-Spectrum Reactivity with Conserved Active-Site Residues

Sulfonyl fluorides function as privileged covalent warheads capable of modifying a range of nucleophilic amino acid residues including serine, lysine, tyrosine, threonine, cysteine, and histidine [1]. Unlike sulfonyl chlorides, which often exhibit poor biocompatibility due to rapid hydrolysis, sulfonyl fluorides possess the optimal balance of aqueous stability and protein reactivity required for cellular and in vivo studies. For example, the sulfonyl fluoride probe XO44 covalently labels a broad swath of the intracellular kinome with high efficiency by reacting with conserved lysine residues in the ATP binding site [2]. Similarly, aryl sulfonyl fluorides have been established as potent inhibitors of serine proteases (e.g., chymotrypsin, elastase) via sulfonylation of the active site serine [3].

Covalent inhibitor Kinase Protease Chemical biology

High-Yielding Synthesis from Readily Available Precursors: Efficient F–Cl Exchange Protocol

A highly efficient method for synthesizing aryl sulfonyl fluorides from aryl sulfonyl chlorides using sulfuryl fluoride (SO2F2) as the fluorine source achieves isolated yields up to 98% under mild conditions [1]. This protocol features wide substrate scope and excellent functional group tolerance, suggesting that 3-chloro-5-fluorobenzene-1-sulfonyl fluoride can be readily accessed in high purity from the corresponding sulfonyl chloride precursor. Alternative methods using KF in water/acetone biphasic mixtures also yield sulfonyl fluorides in 84–100% yields [2].

Synthesis Fluoride-chloride exchange Yield SO2F2

3-Chloro-5-fluorobenzene-1-sulfonyl Fluoride: Optimal Application Scenarios for Scientific and Industrial Use


Covalent Probe and Inhibitor Development in Chemical Biology

This compound serves as an ideal electrophilic warhead for the design of activity-based probes and covalent inhibitors targeting kinases, proteases, and other enzymes with nucleophilic active-site residues. Its aqueous stability and cell permeability—demonstrated by the broad kinome labeling of XO44 [1]—enable intracellular target engagement studies that are not feasible with sulfonyl chloride analogs. The 3-chloro-5-fluoro substitution pattern can be exploited to modulate warhead electrophilicity and to install additional recognition elements for enhanced target selectivity.

SuFEx Click Chemistry for Modular Molecular Assembly

As an aryl sulfonyl fluoride, this compound is a validated substrate for SuFEx click chemistry, enabling the rapid and high-yielding formation of S–N, S–O, and S–C bonds under mild conditions [2]. It is particularly suited for parallel synthesis of sulfonamide libraries, where sulfonyl fluorides have been shown to outperform sulfonyl chlorides in 92% of test cases [3]. The compound's high stability permits its use in multi-step synthetic sequences without protective group strategies, streamlining the construction of complex molecules for medicinal chemistry and materials science.

Serine Protease Inhibition for Biochemical Research and Bioprocessing

Aryl sulfonyl fluorides are well-established inhibitors of serine proteases, including chymotrypsin-like and elastase-like enzymes, through covalent modification of the active-site serine [4]. 3-Chloro-5-fluorobenzene-1-sulfonyl fluoride can be employed as a stable, potent protease inhibitor to prevent undesired proteolysis during protein purification, cell lysis, and fermentation processes. Compared to traditional inhibitors like PMSF, which has a short aqueous half-life, this aryl sulfonyl fluoride offers prolonged activity and reduced handling hazards.

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The compound serves as a versatile building block for introducing the sulfonyl fluoride motif into drug candidates and crop protection agents. The high-yielding F–Cl exchange synthesis (up to 98% yield) from the corresponding sulfonyl chloride ensures reliable and cost-effective supply for industrial-scale applications [5]. The halogenated aryl ring provides a handle for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships in lead optimization programs.

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